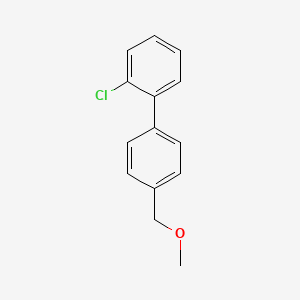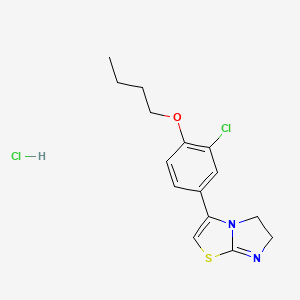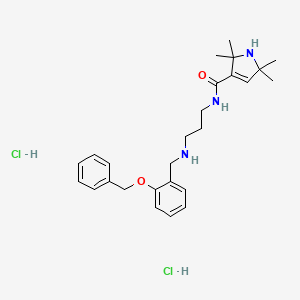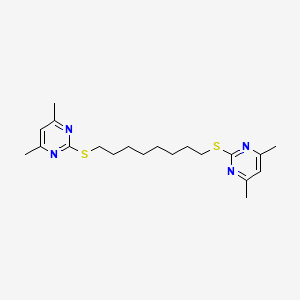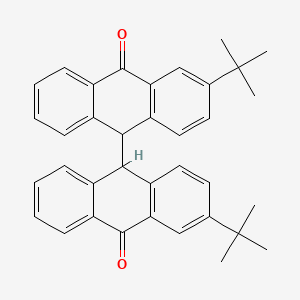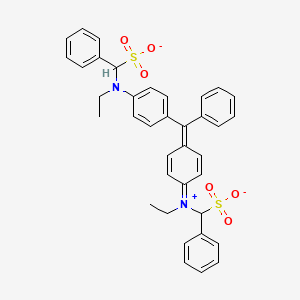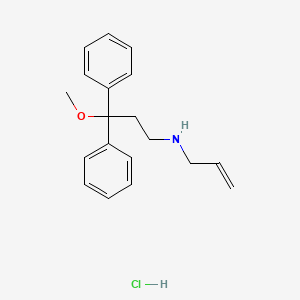
Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride is a complex organic compound with a unique structure that includes a benzene ring, a propanamine chain, and a methoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride typically involves multiple steps, including the formation of the benzene ring, the introduction of the propanamine chain, and the addition of the methoxy group. Common synthetic routes include:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on the benzene ring with a nucleophile, such as an amine.
Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, the reactions are typically carried out in specialized reactors to ensure safety and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substituting Agents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Phenethylamine, p-methoxy-α-methyl-, hydrochloride
- Benzeneethanamine, 4-methoxy-α-methyl-
- 3-Phenylpropylamine
Uniqueness
Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride is unique due to its specific structure, which includes a methoxy group and a propenyl chain. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
52742-41-3 |
|---|---|
Fórmula molecular |
C19H24ClNO |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
3-methoxy-3,3-diphenyl-N-prop-2-enylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-3-15-20-16-14-19(21-2,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h3-13,20H,1,14-16H2,2H3;1H |
Clave InChI |
GMUNKSWIKNLVMD-UHFFFAOYSA-N |
SMILES canónico |
COC(CCNCC=C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






